molecular formula C49H84O17 B1664718 Antibiotic A 204A CAS No. 12750-79-7

Antibiotic A 204A

Cat. No. B1664718
CAS RN: 12750-79-7
M. Wt: 945.2 g/mol
InChI Key: RHDSQRNKIIRGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 204 is a polycyclic polyether monocarboxylic acid antibiotic. It is a crystalline isolated from fermentation of strain of Streptomyces albus.

properties

CAS RN

12750-79-7

Product Name

Antibiotic A 204A

Molecular Formula

C49H84O17

Molecular Weight

945.2 g/mol

IUPAC Name

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C49H84O17/c1-24-40(56-13)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)42(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)43(27(4)48(53,64-38)29(6)44(50)51)62-39-21-19-32(54-11)30(7)59-39/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)

InChI Key

RHDSQRNKIIRGBB-UHFFFAOYSA-N

SMILES

CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)(C)OC)OC)C)C)OC)C

Canonical SMILES

CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)(C)OC)OC)C)C)OC)C

Appearance

Solid powder

Other CAS RN

43110-10-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

43110-10-7 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 204;  A204;  A-204;  Antibiotic A 204;  Antibiotic A-204;  Antibiotic A204

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Antibiotic A 204A

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